REACTION_CXSMILES
|
[NH3:1].[O:2]1[C:7]2[CH:8]=[CH:9][C:10](C=O)=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1.[H][H].[CH3:16]C(O)C.[ClH:20]>[Ni]>[ClH:20].[O:2]1[C:7]2[CH:8]=[CH:9][C:10]([NH:1][CH3:16])=[CH:11][C:6]=2[O:5][CH2:4][CH2:3]1 |f:3.4,6.7|
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C=O
|
Name
|
4
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
IPA HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O.Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Stirred the mass for 20-30 min at 20-30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
connect to a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
at 20-30° C
|
Type
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DISSOLUTION
|
Details
|
After dissolution
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
ADDITION
|
Details
|
was charged into a 2.0 L hydrogenator kettle at 20-30° C
|
Type
|
CUSTOM
|
Details
|
Kettle was fitted to the hydrogenator
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Type
|
CUSTOM
|
Details
|
Nitrogen atmosphere was removed in Hydrogenator kettle with hydrogen gas
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Type
|
CUSTOM
|
Details
|
by slowly flushing
|
Type
|
TEMPERATURE
|
Details
|
Maintained the hydrogen gas pressure (50-55 psi)
|
Type
|
CUSTOM
|
Details
|
till the hydrogen gas consumption
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was raised to 40-45° C
|
Type
|
CUSTOM
|
Details
|
After hydrogen gas consumption
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Type
|
CUSTOM
|
Details
|
is stooped at 45-50° C
|
Type
|
CUSTOM
|
Details
|
Reaction mass temperature
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 25-30° C
|
Type
|
CUSTOM
|
Details
|
for till the hydrogen gas consumption
|
Type
|
CUSTOM
|
Details
|
(about 90-120 min) Raney nickel
|
Duration
|
105 (± 15) min
|
Type
|
FILTRATION
|
Details
|
was filtered through hyflow bed under nitrogen atmosphere
|
Type
|
WASH
|
Details
|
Raney Nickel was washed with 300.0 ml of methanol under nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
Filterate was collected into a flask
|
Type
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DISTILLATION
|
Details
|
Methanol was distilled completely under vacuum at mass temperature not
|
Type
|
CUSTOM
|
Details
|
crossing 55° C
|
Type
|
TEMPERATURE
|
Details
|
Mass temperature was cooled to 40-45° C.
|
Type
|
ADDITION
|
Details
|
50.0 ml of isopropyl alcohol was added
|
Type
|
CUSTOM
|
Details
|
Reaction mass pH
|
Type
|
TEMPERATURE
|
Details
|
Maintained the mass temperature at 25-30° C. for 60-90 min
|
Duration
|
75 (± 15) min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
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FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
solid was washed with 20.0 ml of isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
Compound was dried under vacuum at 40±5° C
|
Reaction Time |
25 (± 5) min |
Name
|
|
Type
|
|
Smiles
|
Cl.O1CCOC2=C1C=CC(=C2)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |